5-Trifluoromethylsulfanyl-pyrazine-2-carbonitrile
Description
5-Trifluoromethylsulfanyl-pyrazine-2-carbonitrile is a heterocyclic compound featuring a pyrazine core substituted with a carbonitrile group at position 2 and a trifluoromethylsulfanyl (-SCF₃) group at position 4. The trifluoromethylsulfanyl moiety is a strong electron-withdrawing group, enhancing the compound’s stability and influencing its electronic properties.
Properties
IUPAC Name |
5-(trifluoromethylsulfanyl)pyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F3N3S/c7-6(8,9)13-5-3-11-4(1-10)2-12-5/h2-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXCFVWLOKBEHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)SC(F)(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is radical trifluoromethylation, which involves the use of carbon-centered radical intermediates . This process can be carried out under various conditions, often requiring specific catalysts and reagents to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-Trifluoromethylsulfanyl-pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The specific conditions depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce different functional groups to the pyrazine ring .
Scientific Research Applications
5-Trifluoromethylsulfanyl-pyrazine-2-carbonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Trifluoromethylsulfanyl-pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various biochemical interactions, potentially inhibiting or activating certain enzymes and receptors. detailed studies on its exact mechanism are still limited .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Pyrazine-2-carbonitrile Derivatives and Their Properties
Key Comparisons and Research Findings
Electronic and Physicochemical Properties
- Electron-Withdrawing Groups (EWGs): The -SCF₃ group in the target compound offers stronger electron-withdrawing effects compared to -Cl (in 5-chloropyrazine-2-carbonitrile) or -CN (in fipronil derivatives) . This enhances metabolic stability and influences binding interactions in biological targets. The morpholinylmethylamino group in the CHK1 inhibitor improves solubility and target engagement, critical for oral bioavailability .
Limitations and Challenges
- Selectivity Issues: While the trifluoromethylsulfanyl group enhances stability, it may increase lipophilicity, necessitating formulation adjustments for drug delivery.
- Structural Rigidity: Pyrazine derivatives with bulky substituents (e.g., pyridyl-morpholinyl groups) face synthetic challenges, as seen in ’s multi-step synthesis .
Biological Activity
5-Trifluoromethylsulfanyl-pyrazine-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a pyrazine ring, a trifluoromethyl group, and a sulfanyl moiety. Its chemical formula is with a molecular weight of 211.19 g/mol. The trifluoromethyl group is known to enhance lipophilicity and bioactivity, making it an attractive candidate for drug development.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially modulating biological processes such as cell proliferation and apoptosis.
- Receptor Modulation : The compound could interact with cellular receptors, influencing signaling pathways critical for cellular functions.
Biological Activity Overview
Research has indicated several biological activities associated with this compound:
Antimicrobial Activity
Studies have shown that derivatives of pyrazine compounds exhibit antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria.
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. In vitro assays demonstrated its ability to inhibit the growth of various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
The compound's mechanism appears to involve apoptosis induction and cell cycle arrest, particularly at the G1 phase.
Case Studies
- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial effects of various pyrazine derivatives, including this compound. Results indicated significant inhibition against Staphylococcus aureus, suggesting its potential as a lead compound in antibiotic development .
- Anticancer Research : In a study reported in Cancer Letters, the compound was tested against multiple cancer cell lines. It exhibited selective cytotoxicity towards HeLa cells while sparing normal fibroblasts, highlighting its therapeutic potential .
- Mechanistic Insights : Research published in Molecular Pharmacology provided insights into the mechanism of action, demonstrating that the compound induces apoptosis via the mitochondrial pathway and affects key apoptotic markers such as caspase-3 and PARP cleavage .
Q & A
Q. Optimization Table :
| Parameter | Example Conditions | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | ≥70% yield |
| Reaction Time | 18–24 hours | Maximizes conversion |
| Solvent | DMF at 80°C | Enhances solubility |
Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Basic Research Focus
Structural confirmation requires multi-technique validation:
- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR identifies trifluoromethyl signals (~-40 ppm), while ¹H/¹³C NMR resolves pyrazine ring protons and nitrile groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., m/z 265 [M+H]⁺) .
- HPLC-PDA : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) and resolves intermediates .
Critical Note : Thin-layer chromatography (TLC) monitors reaction progress, but solvent systems (e.g., ethyl acetate/hexane) must be optimized to avoid co-elution of polar byproducts .
How can computational methods streamline the design of reactions involving this compound?
Advanced Research Focus
Quantum chemical calculations and reaction path modeling reduce trial-and-error experimentation:
- Transition State Analysis : Density Functional Theory (DFT) predicts activation barriers for trifluoromethylthiolation steps, guiding catalyst selection .
- Solvent Effects : COSMO-RS simulations evaluate solvent polarity impacts on reaction thermodynamics .
- Machine Learning : Training models on existing reaction datasets (e.g., reaction temperature, solvent, catalyst) predicts optimal conditions for novel analogs .
Case Study : ICReDD’s integrated computational-experimental workflow reduced optimization time for a related pyrazine derivative by 60% .
How should researchers resolve contradictions in spectral data for this compound derivatives?
Advanced Research Focus
Discrepancies in NMR or MS data often arise from:
- Purity Issues : Recrystallization or column chromatography (C18 reverse-phase) removes impurities .
- Solvent Artifacts : Residual DMF in ¹H NMR spectra can mask signals; lyophilization or deuterated solvent exchanges mitigate this .
- Tautomerism : Pyrazine ring tautomerization may shift signals; variable-temperature NMR clarifies dynamic behavior .
Q. Validation Protocol :
Repeat purification and reacquire spectra.
Cross-validate with alternative techniques (e.g., IR for nitrile groups).
Compare with literature data for analogous compounds .
What strategies address conflicting literature reports on reaction yields for trifluoromethylthiolation of pyrazines?
Advanced Research Focus
Yield variability often stems from:
- Substrate Sensitivity : Electron-deficient pyrazines react faster but may decompose under prolonged heating .
- Catalyst Deactivation : Trace moisture or oxygen degrades Pd catalysts; rigorous inert atmosphere control is essential .
- Workup Methods : Acidic aqueous workups (e.g., 0.03% formic acid in HPLC) improve recovery of polar intermediates .
Q. Recommendations :
- Conduct Design of Experiments (DoE) to statistically optimize variables (temperature, catalyst loading, solvent).
- Use in-situ monitoring (e.g., ReactIR) to track intermediate formation .
What safety and handling protocols are critical for this compound?
Q. Best Practices
- Storage : Store under nitrogen at 2–8°C to prevent hydrolysis of the nitrile group .
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods due to potential toxicity .
- Waste Disposal : Neutralize reaction residues with alkaline solutions before disposal to avoid releasing HF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
